molecular formula C22H20N2OS B2592486 N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide CAS No. 478247-04-0

N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide

Cat. No.: B2592486
CAS No.: 478247-04-0
M. Wt: 360.48
InChI Key: ZYRAIQGAKXHIBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Vibrational Spectroscopic Investigations

N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide and its derivatives have been the subject of vibrational spectroscopic investigations to understand their structural and electronic properties. For instance, studies involving FT-IR and FT-Raman spectra have provided insights into the molecular dynamics and potential energy distributions of such compounds. These investigations facilitate the exploration of their industrial and biological applications by detailing their conformational analysis, natural bond orbital analysis, and local reactivity properties, which are essential for designing potential inhibitors for various biological targets (Pillai et al., 2017).

Synthesis and Crystal Structure Analysis

The synthesis, growth, and structural analysis of crystals derived from this compound and related compounds have been studied to understand their crystalline perfection and theoretical properties. These studies not only elucidate the molecular geometry and optical properties but also assess the materials' suitability for applications in optics and electronics (Meenatchi et al., 2014).

Chemical Reaction Mechanisms

Research into the chemical reactions of compounds similar to this compound, such as diphenyldiazomethane and diphenylmethylene, in various conditions has provided valuable information on reaction rates, mechanisms, and the formation of new compounds. These findings have applications in developing synthetic methodologies and understanding reaction dynamics in organic chemistry (Doetschman & Hutchison, 1972).

Nonlinear Optical Properties

The nonlinear optical properties and optical limiting studies of derivatives of this compound have been explored, highlighting their potential in optical device applications such as optical limiters and switches. These studies reveal the compounds' capacities for two-photon absorption and their effective third-order susceptibilities, indicative of their applicability in advanced optical technologies (Naseema et al., 2012).

Antioxidant Activities

Some derivatives synthesized from this compound have been identified as potent antioxidants. Through various assays, these compounds have been shown to exhibit significant radical scavenging activities, suggesting their utility in designing new antioxidant agents (Nazarbahjat et al., 2014).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems and the biochemical reactions it undergoes .

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-17(26-20-15-9-4-10-16-20)22(25)24-23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRAIQGAKXHIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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